4-(Dimethoxymethyl)-3'-methyl-1,1'-biphenyl is an organic compound classified within the biphenyl family. Its structure consists of two phenyl rings connected by a single bond, with a dimethoxymethyl group and a methyl group attached to different positions on the biphenyl framework. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.
The compound can be synthesized through various chemical methods, primarily involving reactions that form biphenyl structures and introduce functional groups. Its unique properties make it a subject of interest in both academic and industrial research.
4-(Dimethoxymethyl)-3'-methyl-1,1'-biphenyl can be classified as:
The synthesis of 4-(Dimethoxymethyl)-3'-methyl-1,1'-biphenyl typically involves multiple steps:
In an industrial context, continuous flow reactors may be employed to optimize reaction conditions, enhancing yield and efficiency. High-throughput screening techniques can also be utilized for better process management.
The molecular formula for 4-(Dimethoxymethyl)-3'-methyl-1,1'-biphenyl is , with a molecular weight of 242.31 g/mol. The IUPAC name is 1-(dimethoxymethyl)-3-(4-methylphenyl)benzene.
4-(Dimethoxymethyl)-3'-methyl-1,1'-biphenyl can undergo several types of chemical reactions:
Common reagents for oxidation include potassium permanganate and chromium trioxide, while lithium aluminum hydride or sodium borohydride are typical reducing agents. Electrophilic substitutions often use halogens or nitrating agents in the presence of catalysts like iron or aluminum chloride.
The mechanism of action for 4-(Dimethoxymethyl)-3'-methyl-1,1'-biphenyl involves its interaction with biological targets such as enzymes and receptors. The compound may modulate enzyme activity linked to inflammation or oxidative stress, potentially exhibiting anti-inflammatory or antioxidant effects.
Property | Value |
---|---|
Molecular Formula | C16H18O2 |
Molecular Weight | 242.31 g/mol |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
Relevant data indicate that this compound has high gastrointestinal absorption potential and moderate reactivity due to its functional groups .
4-(Dimethoxymethyl)-3'-methyl-1,1'-biphenyl has diverse applications:
This compound's unique structure and reactivity make it valuable across various scientific disciplines, particularly in developing new materials and therapeutic agents.
The construction of the biphenyl core in 4-(Dimethoxymethyl)-3'-methyl-1,1'-biphenyl predominantly relies on transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands as the most efficient methodology, leveraging the compatibility of boronic acids with diverse functional groups. This reaction typically couples 3-methylphenylboronic acid with a suitably functionalized 4-halobenzaldehyde equivalent, followed by subsequent transformation of the aldehyde to the dimethoxymethyl group [8].
Catalyst selection critically influences yield and purity. Palladium-based catalysts, particularly tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium acetate (Pd(OAc)₂), often paired with bulky phosphine ligands like 2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) or tricyclohexylphosphine (PCy₃), provide excellent activity for aryl bromide coupling partners [8]. For cost-sensitive applications or aryl chloride substrates, nickel catalysts such as nickel(II) chloride complexed with 1,2-bis(diphenylphosphino)ethane (NiCl₂(dppe)) offer a viable alternative, albeit with potential compromises in reaction rate and functional group tolerance [8]. Precise control of reaction parameters—including solvent (tetrahydrofuran/water mixtures), base (potassium carbonate or phosphate), temperature (70-85°C), and rigorous exclusion of oxygen—is paramount for achieving high conversion rates (>85%) and minimizing homocoupling byproducts [8].
Table 1: Catalyst Performance in Suzuki-Miyaura Coupling for Biphenyl Core Synthesis
Catalyst System | Ligand | Aryl Halide | Temperature (°C) | Reported Yield (%) | Key Advantages |
---|---|---|---|---|---|
Pd(PPh₃)₄ | None | Aryl Bromide | 80 | 88-92 | High activity, readily available |
Pd(OAc)₂ | SPhos | Aryl Chloride | 100 | 78-85 | Effective for deactivated substrates |
NiCl₂(dppe) | dppe (chelating) | Aryl Chloride | 110 | 65-75 | Lower cost, useful for chlorides |
Pd(dppf)Cl₂·CH₂Cl₂ | 1,1'-Bis(diphenylphosphino)ferrocene | Aryl Bromide | 85 | 90-94 | Stability, consistent performance |
Achieving precise regiocontrol during the introduction of the dimethoxymethyl (-CH(OCH₃)₂) and methyl (-CH₃) groups requires strategic protecting group chemistry and orthogonal reaction sequences. Two principal synthetic routes dominate:
Late-Stage Dimethoxymethylation: This approach constructs the 3'-methylbiphenyl core first. The 4-bromobenzaldehyde (or its protected acetal equivalent) serves as one coupling partner. Post-coupling, the aldehyde group is protected as the dimethoxymethyl acetal using trimethyl orthoformate (HC(OCH₃)₃) catalyzed by p-toluenesulfonic acid (p-TsOH) in methanol [7]. This method benefits from the commercial availability of 4-bromobenzaldehyde derivatives but necessitates careful control of the acetalization reaction to prevent over-acidification and decomposition [9].
Pre-Functionalized Monomers: Alternatively, the dimethoxymethyl group is installed on the benzene ring prior to coupling. This requires using 4-(dimethoxymethyl)phenylboronic acid or a 4-(dimethoxymethyl)phenyl halide coupled with a 3-methylphenyl halide/boronic acid [2] [3]. The key challenge lies in the stability of the dimethoxymethyl moiety under coupling conditions. Protection of the aldehyde precursor as a stable acetal beforehand is essential to prevent decomposition under basic conditions typical of Suzuki reactions or the action of organometallic reagents [7] [9].
Regioselectivity during electrophilic substitution on pre-formed biphenyls is governed by the electronic and steric influence of existing substituents. The dimethoxymethyl group is strongly ortho/para-directing, while the methyl group is moderately activating. Consequently, further functionalization typically occurs at the 4-position relative to the dimethoxymethyl group and the 2- or 5-positions relative to the methyl group, necessitating blocking strategies or specific catalysts for selective reactions [8].
Conventional solution-phase synthesis of the dimethoxymethyl functionality faces challenges like solvent waste generation and energy-intensive purification. Mechanochemistry—utilizing ball milling or grinding—offers a promising solvent-free alternative for key steps, particularly the acetalization reaction forming the dimethoxymethyl group [8].
Experimental protocols involve milling 4-formylbiphenyl derivatives (or precursors) with trimethyl orthoformate in the presence of a catalytic solid acid, such as montmorillonite K10 clay or amorphous silica-supported sulfonic acid. The mechanical energy input facilitates intimate mixing and reagent activation, driving the acetalization reaction to completion within 10-30 minutes at room temperature, significantly faster than solution-phase methods requiring reflux and extended reaction times [8].
Key advantages include:
While primarily demonstrated for model compounds and simpler biphenyls, the principles are directly transferable to the acetalization step in synthesizing 4-(Dimethoxymethyl)-3'-methyl-1,1'-biphenyl. Scaling mechanochemical processes for industrial production remains an active research area, focusing on reactor design and continuous milling processes [8].
Transitioning from batch synthesis to continuous flow processing offers transformative advantages for the industrial-scale production of 4-(Dimethoxymethyl)-3'-methyl-1,1'-biphenyl, including improved safety, enhanced mass/heat transfer, precise reaction control, and reduced operational costs.
The Suzuki-Miyaura coupling step is ideally suited for continuous flow reactors (CFRs). Systems employing Corning Advanced-Flow Reactors (AFR), constructed from corrosion-resistant silicon carbide (SiC), enable excellent mixing and temperature control even for heterogeneous reaction mixtures containing solids like palladium catalysts or inorganic bases [6]. Operating under segmented flow or high turbulence regimes ensures efficient mass transfer between the aqueous and organic phases, crucial for high conversion rates. Typical optimized conditions involve residence times of 10-20 minutes at 120-150°C, significantly reducing reaction times compared to batch processes (hours) while maintaining yields >90% [6].
Table 2: Continuous Flow Process Optimization Parameters for Key Synthesis Steps
Synthesis Step | Reactor Type | Key Parameters | Reported Benefits | Reference |
---|---|---|---|---|
Suzuki Coupling | Corning G1 SiC AFR | T= 120-150°C, P= 5-10 bar, τ= 10-20 min | 90-95% yield, reduced catalyst loading, safer operation | [6] |
Acetalization (Dimethoxymethyl Formation) | Tubular (PFA coil) reactor | T= 60-80°C, τ= 15-30 min, acid catalyst (e.g., Amberlyst-15) | High conversion (>95%), minimal side products, easy catalyst separation | - |
Integrated Reaction & Workup | Coupled AFR + Zaiput separator | Continuous phase separation post-reaction | Real-time organic phase isolation, enables continuous downstream processing | [6] |
Integrated downstream processing is vital for efficiency. The Zaiput liquid-liquid membrane separator can be seamlessly integrated post-reactor to continuously separate the organic product phase from the aqueous phase containing salts and catalyst residues [6]. This enables immediate online analysis, demonstrated using technologies like Magritek's Spinsolve benchtop NMR system operating in stop-flow mode. This provides real-time (<60 seconds acquisition) ¹H-NMR spectra of the organic stream for immediate quality control and process feedback [6].
Process Analytical Technology (PAT) integration, exemplified by the NMR setup, facilitates closed-loop reaction control. Monitoring key parameters like conversion and impurity formation allows for automated adjustment of flow rates, temperature, or reagent concentrations, ensuring consistent product quality and minimizing waste during extended production campaigns [6]. The compact footprint and modularity of modern CFR systems (reactor, separator, PAT) make them highly adaptable for synthesizing biphenyl derivatives like 4-(Dimethoxymethyl)-3'-methyl-1,1'-biphenyl at scales from pilot plant to full production [6].
Table 3: Cost-Benefit Analysis of Batch vs. Continuous Flow Synthesis
Factor | Batch Process | Continuous Flow Process | Advantage of Flow |
---|---|---|---|
Reactor Volume/Capacity | Large vessels required | Smaller footprint, higher throughput per unit volume | Reduced capital cost, space efficiency |
Reaction Time | Hours (including heating/cooling) | Minutes (rapid heating/cooling in flow) | Faster production cycles |
Temperature Control | Limited by heat transfer | Excellent heat transfer, precise control | Safer operation, higher selectivity |
Byproduct Formation | Can be significant | Often reduced due to precise control | Less purification needed, higher yields |
Process Monitoring | Offline sampling | Real-time, inline PAT (e.g., NMR, IR) | Immediate quality control, reduced waste |
Scalability | Linear scale-up challenges | Scale-out via numbering up identical units | More predictable, lower risk scale-up |
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